Ethyl 6-amino-1H-indole-7-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-amino-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)9-8(12)4-3-7-5-6-13-10(7)9/h3-6,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJOBQJGQMZSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445358 | |
| Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174311-79-6 | |
| Record name | Ethyl 6-amino-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 6 Amino 1h Indole 7 Carboxylate and Its Derivatives
Classical and Modern Synthetic Routes
The preparation of substituted indoles can be approached through two primary strategies: constructing the bicyclic indole (B1671886) system with the desired substituents already present on the precursors, or by functionalizing a pre-existing indole core. Both classical named reactions and modern catalytic methods are employed to achieve these transformations efficiently and with high regioselectivity.
The formation of the indole nucleus is a foundational step in the synthesis of ethyl 6-amino-1H-indole-7-carboxylate. Several classical methods have been developed for this purpose, each with distinct advantages and substrate requirements.
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. wikipedia.orgwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. wikipedia.orgthermofisher.com The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A key rsc.orgrsc.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) yields the aromatic indole ring. wikipedia.org
For the synthesis of derivatives related to this compound, this method would require a suitably substituted phenylhydrazine (B124118). The reaction's versatility allows for the preparation of a wide array of substituted indoles, and it has been utilized in the synthesis of medicinally important compounds like the triptans. wikipedia.org While the direct synthesis of the target compound via this method is not prominently documented, the Fischer synthesis is a cornerstone for creating various substituted indole cores that could be further elaborated. nih.govresearchgate.net
Table 1: Key Features of the Fischer Indole Synthesis
| Feature | Description |
|---|---|
| Reactants | Arylhydrazine and an aldehyde or ketone. wikipedia.org |
| Conditions | Acidic (Brønsted or Lewis acids like HCl, H₂SO₄, ZnCl₂, PPA). wikipedia.org |
| Key Step | rsc.orgrsc.org-sigmatropic rearrangement of a protonated ene-hydrazine intermediate. wikipedia.org |
| Scope | Broad applicability for 2- and/or 3-substituted indoles. wikipedia.org |
The Bischler (or Bischler-Möhlau) indole synthesis, first reported in 1892, involves the reaction of an α-haloketone with an excess of an aniline (B41778), followed by an acid-catalyzed cyclization. wikipedia.orgresearchgate.net The mechanism is thought to involve the initial formation of an α-arylaminoketone intermediate, which then undergoes cyclization and dehydration to form the indole. wikipedia.org
This method has been traditionally limited by the harsh reaction conditions required, which can lead to low yields and issues with regioselectivity. wikipedia.orgresearchgate.net However, modern modifications, including the use of milder catalysts like lithium bromide or microwave irradiation, have improved its utility. wikipedia.org The Bischler synthesis is particularly applied to the preparation of 2-arylindoles. researchgate.netresearchgate.net Its application to the specific 6-amino-7-carboxylate substitution pattern would depend on the synthesis of a complex α-arylaminoketone precursor.
Table 2: Overview of the Bischler Indole Synthesis
| Feature | Description |
|---|---|
| Reactants | Aniline and an α-haloketone. wikipedia.org |
| Conditions | Typically harsh, requiring high temperatures and acid catalysis. wikipedia.org |
| Intermediate | α-Arylaminoketone. wikipedia.org |
| Primary Products | Often 2-aryl- or 2,3-disubstituted indoles. researchgate.net |
The Hemetsberger indole synthesis is a valuable method for producing indole-2-carboxylic esters. wikipedia.org The reaction proceeds via the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which is typically prepared from the condensation of an aromatic aldehyde with an azidoacetate ester. rsc.orgresearchgate.net The mechanism is believed to involve a vinyl nitrene intermediate that cyclizes to form a 2H-azirine, which then rearranges to the final indole product. wikipedia.orgrsc.org
A significant advantage of the Hemetsberger synthesis is its suitability for the regiospecific synthesis of 4- or 6-substituted indoles, making it highly relevant for precursors of the target compound. rsc.org The starting azides are readily prepared, and the subsequent indolization is generally reliable. researchgate.net This method directly installs the ester group at the C2 position, a common feature in many indole intermediates. semanticscholar.org
Table 3: Characteristics of the Hemetsberger Indole Synthesis
| Feature | Description |
|---|---|
| Reactants | 3-Aryl-2-azido-propenoic ester (derived from an aryl aldehyde and an azidoacetate). researchgate.net |
| Conditions | Thermal decomposition, often in a high-boiling solvent like xylene. researchgate.net |
| Key Intermediate | Postulated to be a vinyl nitrene, which forms a 2H-azirine. wikipedia.orgrsc.org |
| Primary Products | Indole-2-carboxylates. wikipedia.org |
| Regioselectivity | Particularly useful for preparing 4- and 6-substituted indoles. rsc.org |
The Reissert indole synthesis is a method designed to produce indole-2-carboxylic acids from ortho-nitrotoluenes and diethyl oxalate. wikipedia.org The first step is a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate. youtube.com This intermediate then undergoes a reductive cyclization, typically using zinc in acetic acid or other reducing agents like ferrous sulfate, to yield the indole-2-carboxylic acid. wikipedia.orgresearchgate.net The resulting acid can be decarboxylated upon heating if the unsubstituted indole is desired. researchgate.net
This pathway is highly pertinent to the synthesis of amino-substituted indoles because it begins with a nitro-aromatic compound. The nitro group can be reduced to the corresponding amine at a later stage. The Reissert method directly provides the indole-2-carboxylic acid scaffold, which can be esterified to the corresponding ethyl ester.
Table 4: Reissert Indole Synthesis at a Glance
| Feature | Description |
|---|---|
| Reactants | Ortho-nitrotoluene and diethyl oxalate. wikipedia.org |
| Conditions | 1. Base-catalyzed condensation (e.g., potassium ethoxide). 2. Reductive cyclization (e.g., Zn/acetic acid). wikipedia.orgresearchgate.net |
| Key Intermediate | Ethyl o-nitrophenylpyruvate. wikipedia.org |
| Primary Product | Indole-2-carboxylic acid. researchgate.net |
An alternative to constructing the indole ring from scratch is the direct functionalization of a pre-formed indole nucleus. The indole ring system has distinct regions of reactivity; the pyrrole (B145914) ring is electron-rich and generally more reactive toward electrophiles, with the C3 position being the most nucleophilic. wikipedia.org Functionalization of the benzene (B151609) ring (carbocyclic ring) is more challenging and often requires modern catalytic methods to achieve high regioselectivity.
For a compound like this compound, achieving substitution at the C6 and C7 positions is a key challenge. Modern transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. Directing groups are often employed to guide the metal catalyst to a specific C-H bond. For example, a directing group temporarily installed at the N1 position can facilitate regioselective functionalization at the C7 position. Rhodium catalysts have been effectively used for the C7-functionalization of N-pivaloylindoles with various coupling partners. nih.gov Similarly, palladium-catalyzed reactions can be directed to functionalize specific positions on the benzene portion of the indole core. nih.gov These advanced methods provide a direct route to otherwise difficult-to-access substitution patterns on the indole scaffold. acs.org
Regioselective Functionalization of the Indole Core
Direct C-H Functionalization Approaches
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the modification of heterocyclic systems. acs.org For the indole core, while functionalization of the pyrrole ring at the C2 and C3 positions is well-established, selective functionalization of the benzene ring presents a greater challenge due to the lower intrinsic reactivity of these C-H bonds. acs.orgdergipark.org.tr
Recent advancements have enabled the site-selective functionalization of indoles at the C4, C5, C6, and C7 positions, often through the use of directing groups. nih.govresearchgate.net These directing groups, typically installed at the N1 position, coordinate to a transition metal catalyst and position it in proximity to a specific C-H bond, thereby facilitating its activation.
While direct C-H amination and carboxylation at adjacent positions on the indole benzene ring in a single pot reaction are not yet widely reported, a plausible strategy could involve a stepwise approach. For instance, a directing group could first facilitate C-H activation at either the C6 or C7 position, followed by a subsequent functionalization of the adjacent position after removal or modification of the initial directing group.
Table 1: Examples of Directing Groups in Indole C-H Functionalization
| Directing Group | Target Position(s) | Catalyst System (Typical) |
| P(O)tBu2 | C7 (Pd-cat), C6 (Cu-cat) | Pd(OAc)2, CuO |
| Pivaloyl (at C3) | C5, C4 | Pd(OAc)2 |
| Carbamoyl | C2 (Ru-cat), C7 (Ru-cat) | [Ru(p-cymene)Cl2]2 |
This table presents examples of directing groups and their utility in the C-H functionalization of the indole ring. The specific reaction conditions and outcomes can vary based on the substrate and reagents used.
Amination Strategies at C-6 and Related Positions
Introducing an amino group at the C-6 position of the indole ring can be achieved through several synthetic strategies. While direct C-H amination at the C-6 position of an indole already bearing a C-7 carboxylate is challenging, various methods for indole amination have been developed. acs.org
Transition metal-catalyzed C-H amination has been explored for indoles, with catalysts based on rhodium and copper showing promise. nih.govnih.govmdpi.com These reactions often employ directing groups to achieve regioselectivity. For instance, a directing group at the N1 position could potentially orient a metal catalyst to favor amination at the C6 position.
Alternatively, classical methods involving nitration followed by reduction are a reliable route to aminoindoles. A 6-nitroindole (B147325) derivative can be synthesized and subsequently reduced to the corresponding 6-aminoindole. This approach offers good regioselectivity, as the nitration of indoles can often be controlled to favor the desired position.
Table 2: Comparison of Amination Strategies for Indoles
| Strategy | Reagents | Advantages | Disadvantages |
| Direct C-H Amination | Transition metal catalyst (e.g., Rh, Cu), Aminating agent | Atom-economical, potentially fewer steps | Regioselectivity can be challenging, may require directing groups |
| Nitration-Reduction | Nitrating agent (e.g., HNO3/H2SO4), Reducing agent (e.g., SnCl2, H2/Pd-C) | Well-established, good regioselectivity | Multi-step process, harsh conditions for nitration |
This table provides a comparative overview of different strategies for introducing an amino group onto an indole ring.
Esterification at C-7 Carboxylic Acid
The esterification of an indole-7-carboxylic acid to its corresponding ethyl ester is a crucial step in the synthesis of the target molecule. The Fischer-Speier esterification is a classic and widely used method for this transformation. acs.orgresearchgate.netresearchgate.net This reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.govdergipark.org.trchemicalbook.comorgsyn.orgjournalijar.com
Mechanism of Fischer-Speier Esterification:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic attack by the alcohol: A molecule of ethanol (B145695) attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: The protonated hydroxyl group leaves as a molecule of water, and the carbonyl group is reformed.
Deprotonation: The protonated ester is deprotonated to give the final ethyl ester product and regenerate the acid catalyst.
Synthesis of Key Precursors and Intermediates
The successful synthesis of this compound relies on the availability of appropriately substituted precursors. The choice of precursors is often dictated by the specific indole synthesis methodology being employed.
Preparation of Substituted Anilines and Phenylhydrazines
Many classical indole syntheses, such as the Fischer and Batcho-Leimgruber methods, utilize substituted anilines or phenylhydrazines as key starting materials. wikipedia.orgbyjus.comsynarchive.comnih.gov
For a Batcho-Leimgruber synthesis of the target molecule, a substituted o-nitrotoluene, such as 4-amino-3-methyl-2-nitrobenzoic acid or a derivative thereof, would be a required precursor. The synthesis of such molecules can be complex, often involving multiple steps of nitration, oxidation, and functional group manipulation of simpler aromatic compounds. For example, 4-amino-3-methylbenzoic acid can be synthesized from 3-methyl-4-nitrobenzoic acid via catalytic hydrogenation. chemicalbook.comchemicalbook.comnbinno.com
For a Fischer indole synthesis, a substituted phenylhydrazine is the key precursor. wikipedia.orgbyjus.comsynarchive.comnih.gov This would require the synthesis of a hydrazine (B178648) derivative of a suitably substituted aniline. The Japp-Klingemann reaction provides a route to arylhydrazones, which are intermediates in the Fischer synthesis, from aryldiazonium salts and β-keto esters. nih.govrsc.org
Synthesis of Ethyl Indolecarboxylates with Diverse Substitution Patterns
The synthesis of indolecarboxylates with various substituents is a well-explored area of research. nih.govresearchgate.netorgsyn.orgresearchgate.netmdpi.commdpi.com Several named reactions are particularly useful for constructing the indole ring with a pre-installed carboxylate group or a precursor.
The Batcho-Leimgruber indole synthesis is a powerful method for preparing indoles from o-nitrotoluenes. orgsyn.orgjournalijar.comresearchgate.netwikipedia.orgclockss.org This two-step process involves the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization to form the indole ring. This method is particularly advantageous for the synthesis of indoles with various substituents on the benzene ring, as a wide range of substituted o-nitrotoluenes are commercially available or can be readily synthesized.
The Fischer indole synthesis is another cornerstone of indole chemistry. wikipedia.orgbyjus.comsynarchive.comnih.gov It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. By choosing appropriately substituted phenylhydrazines and carbonyl compounds, a wide array of substituted indoles can be accessed. The Japp-Klingemann reaction can be used as a preceding step to generate the required phenylhydrazone in situ. nih.govrsc.org
The Graebe-Ullmann synthesis provides a route to carbazoles, which are structurally related to indoles, from 2-aminodiphenylamines via the thermal decomposition of the corresponding benzotriazoles. acs.orgwikipedia.orgrsc.orgresearchgate.netnih.gov While not a direct synthesis of indoles, the principles of this reaction can be applied to the synthesis of fused heterocyclic systems.
Table 3: Overview of Key Indole Syntheses
| Synthesis Name | Key Precursors | Brief Description |
| Batcho-Leimgruber | o-Nitrotoluene, Dimethylformamide dimethyl acetal | Two-step synthesis involving enamine formation and reductive cyclization. |
| Fischer | Phenylhydrazine, Aldehyde or Ketone | Acid-catalyzed reaction forming the indole ring from a phenylhydrazone intermediate. |
| Japp-Klingemann | Aryl diazonium salt, β-Keto ester | Forms a phenylhydrazone, which is an intermediate for the Fischer synthesis. |
This table summarizes some of the classical and widely used methods for the synthesis of the indole ring system.
Advanced Synthetic Transformations
Once the core structure of this compound is assembled, a variety of advanced synthetic transformations can be employed to further functionalize the molecule and its derivatives. These transformations can introduce additional complexity and diversity, leading to the generation of novel compounds with potentially enhanced biological activities.
Late-stage functionalization has become an increasingly important strategy in drug discovery and development. nih.gov This approach involves the modification of a complex molecule at a late stage in the synthetic sequence, allowing for the rapid generation of analogues without the need for de novo synthesis. For polysubstituted indoles, late-stage C-H functionalization, catalyzed by transition metals or photoredox catalysts, can be used to introduce new substituents at various positions on the indole ring. nih.govnih.govresearchgate.netacs.orgcapes.gov.bracs.org
Cycloaddition reactions are powerful tools for the construction of complex polycyclic systems. The indole nucleus can participate in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to form fused ring systems. chemicalbook.comresearchgate.netcapes.gov.brorganic-chemistry.org These reactions can be used to build upon the this compound core, leading to the synthesis of novel and structurally diverse heterocyclic compounds.
Modern synthetic methodologies , such as photoredox catalysis and electro-organic synthesis, offer new avenues for the synthesis and functionalization of indoles. nih.govdergipark.org.trrsc.orgrsc.orgresearchgate.netacs.orgcapes.gov.bracs.orgorganic-chemistry.orgresearchgate.net These methods often proceed under mild reaction conditions and can provide access to unique reactivity patterns that are not achievable with traditional thermal methods. For example, photoredox catalysis can be used to generate radical intermediates that can participate in a variety of bond-forming reactions. Electro-organic synthesis uses electricity to drive chemical reactions, offering a green and sustainable alternative to traditional reagents.
Biocatalysis is another emerging area in organic synthesis that can be applied to the synthesis of substituted indoles. acs.org Enzymes can be used to catalyze specific reactions with high chemo-, regio-, and stereoselectivity, often under mild and environmentally friendly conditions. Engineered enzymes could potentially be used for the synthesis of chiral indole derivatives starting from this compound.
Oxidative Cyclization Reactions
Oxidative cyclization represents a powerful strategy for the formation of the indole nucleus from appropriately substituted aniline precursors. These reactions typically involve the intramolecular amination of a C-H or C-C bond, often facilitated by a metal catalyst or a chemical oxidant. For instance, the conversion of 2-alkenylanilines into indoles can be accomplished through an operationally simple three-step sequence involving oxidation to an epoxide, followed by intramolecular cyclization and acid-catalyzed elimination of water. mdpi.com Another approach involves the intramolecular oxidative amino-hydroxylation of o-allenyl anilines, which uses lead(IV) carboxylates to facilitate a tandem C-N and C-O bond formation, yielding functionalized indole products. nih.gov While not directly reported for this compound, these principles form a basis for potential synthetic routes.
| Precursor Type | Reagent/Catalyst | Key Transformation | Outcome |
| o-Allenyl anilines | Lead(IV) carboxylates | Intramolecular amino-hydroxylation | Tandem C-N and C-O bond formation nih.gov |
| 2-Alkenylanilines | m-CPBA, then acid | Epoxidation, cyclization, elimination | Metal-free indole synthesis mdpi.com |
| 2-Vinylanilides | Organic redox catalyst | Dehydrogenative cyclization | Electrocatalytic synthesis of indoles organic-chemistry.org |
Reductive Alkylation Sequences
Reductive alkylation provides a versatile method for the functionalization of the indole core. This one-pot reaction typically involves the reaction of an indole with an aldehyde or ketone in the presence of a reducing agent. A metal-free approach for the N-alkylation of indoles utilizes aldehydes as the alkylating agent with triethylsilane (Et3SiH) as the reductant. acs.org This method is applicable to a wide range of substituted indoles and various aldehydes. acs.org Another strategy involves a condensation/reductive alkylation/hydrogenation cascade, which allows for the facile synthesis of chiral 2,3-disubstituted indolines from amino ketones and aldehydes in a one-pot process. dicp.ac.cn While often targeting the C3 or N1 positions, these sequences demonstrate the potential for introducing alkyl groups onto derivatives of the target compound.
| Reaction Type | Substrates | Reagents | Key Feature |
| N-Alkylation | Indoles, Aldehydes | Et3SiH, Acid | Metal-free conditions acs.org |
| C3-Alkylation | Indoles, N-protected aminoethyl acetals | TES/TFA | Direct synthesis of tryptamine (B22526) derivatives acs.org |
| Cascade Reaction | Amino ketones, Aldehydes | Brønsted acid/Palladium-complex | One-pot synthesis of chiral 2,3-disubstituted indolines dicp.ac.cn |
Cross-Coupling Reactions (e.g., Suzuki Coupling for Arylation)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the C-H arylation of indoles. These methods allow for the introduction of aryl and heteroaryl moieties at various positions of the indole ring. A practical method for the selective C2-arylation of indoles involves direct C-H bond activation using a Pd(TFA)2 catalyst with aryl boronic acids, using air as the oxidant. ias.ac.in Significantly, Suzuki coupling has been successfully applied to the functionalization of the benzenoid ring of indoles, a traditionally more challenging task. A highly efficient, protecting-group-free double Suzuki-Miyaura coupling of 5,7-dihaloindoles with arylboronic acids has been developed using a Pd(PPh3)4 catalyst in water, providing access to 5,7-diarylindoles. researchgate.netrsc.org This strategy is directly relevant for the arylation of the benzenoid portion of the this compound scaffold.
| Reaction | Position(s) Functionalized | Catalyst System | Key Advantage |
| Suzuki Coupling | C2 | Pd(TFA)2 / Air | Direct C-H activation ias.ac.in |
| Suzuki Coupling | C5 and C7 | Pd(PPh3)4 / K2CO3 | Green approach in water, no N-protecting group needed researchgate.netrsc.org |
| Carbonylative Suzuki Coupling | N/A (on bromo-indoles) | Pd(dba)2 / (t-Bu)3P·HBF4 | Base-free conditions for synthesizing indole ketones acs.org |
Derivatization of the Amino and Ester Moieties
The amino and ester groups of this compound are primary sites for derivatization, allowing for the synthesis of a diverse library of compounds.
The 6-amino group is a nucleophilic center that can readily undergo acylation and sulfonylation. Acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base. Sulfonylation involves the reaction of the amino group with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) to form a sulfonamide. While direct examples on the target molecule are sparse in the provided literature, the direct C-H sulfonylation of N-heteroaromatics has been achieved via N-activation with triflic anhydride (B1165640) followed by the addition of a sulfinate salt. researchgate.netsemanticscholar.orgchemrxiv.org This principle of activating the ring system could be conceptually adapted for functionalizing the amino group or the indole core itself.
The ethyl ester at the C7 position is a versatile handle for further modification. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using aqueous potassium hydroxide. mdpi.com This carboxylic acid can then be coupled with various amines to form amides, often using standard peptide coupling reagents like EDCI/HOBt or HBTU/DIPEA. mdpi.com Direct conversion of esters to amides is also a field of active research, aiming to create more atom-economic and greener synthetic methods. mdpi.com
| Transformation | Starting Moiety | Reagents | Product Moiety |
| Hydrolysis | Ethyl Ester | Aqueous KOH in Acetone | Carboxylic Acid mdpi.com |
| Amidation | Carboxylic Acid | Amine, EDCI/HOBt or HBTU/DIPEA | Amide mdpi.com |
The indole nitrogen (N1 position) can be functionalized through N-alkylation and N-amination reactions. N-alkylation is commonly performed by deprotonating the indole with a strong base, such as sodium hydride (NaH), followed by the addition of an alkyl halide. researchgate.net This reaction creates a more nucleophilic indolide anion that readily reacts with electrophiles. youtube.com Asymmetric N-alkylation of indole derivatives can also be achieved using various catalytic systems to produce chiral N-substituted indoles. mdpi.com
N-amination introduces an amino group onto the indole nitrogen. Monochloramine (NH2Cl) has been shown to be an excellent reagent for the N-amination of various substituted indoles and pyrroles, providing N-aminoindoles in good yields. nih.govscite.airesearchgate.net Another method involves using O-(diphenylphosphinyl)hydroxylamine as the aminating agent. researchgate.net These N-aminoindoles can serve as precursors for further derivatization, such as the formation of N-aminoindole ureas. researchgate.net
| Reaction | Position | Reagents | Key Features |
| N-Alkylation | N1 | NaH, then Alkyl Halide | Classic method for N-substitution researchgate.netyoutube.com |
| N-Amination | N1 | Monochloramine (NH2Cl) | Direct amination of the indole nitrogen with yields of 45-97% nih.govscite.ai |
| N-Amination | N1 | O-(diphenylphosphinyl)hydroxylamine | Used for synthesis of N-aminoindole ureas researchgate.net |
| Asymmetric N-Alkylation | N1 | Chiral Lewis base or acid catalysts | Catalytic, stereoselective derivatization mdpi.com |
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to minimize environmental impact and improve efficiency. researchgate.net This includes the development of sustainable catalysts, the use of environmentally benign reaction media, and the application of energy-efficient techniques like microwave irradiation.
Catalyst Development for Sustainable Production
The quest for sustainable production methods has spurred research into novel catalysts that are efficient, reusable, and operate under mild conditions. For indole synthesis, palladium-catalyzed reactions have shown considerable promise. For instance, palladium-catalyzed intramolecular oxidative coupling has been effectively used to synthesize functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com While not directly this compound, this methodology highlights the potential of palladium catalysts in constructing the indole core. The development of heterogeneous catalysts is a key area of focus, as they can be easily separated from the reaction mixture and reused, reducing waste and cost. Research is ongoing to develop catalysts that can facilitate the synthesis of specific isomers like the 6-amino-7-carboxylate derivative with high selectivity.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity. nih.gov This technique has been successfully applied to classical indole syntheses like the Fischer, Bischler, and Madelung reactions. researchgate.netnih.gov For example, a microwave-assisted, solvent-free Bischler indole synthesis has been developed, providing a rapid and environmentally benign route to 2-arylindoles. organic-chemistry.org The efficient one-pot synthesis of 3-amino-7-azaindoles under microwave irradiation further showcases the potential of this technology for creating complex heterocyclic systems in a fraction of the time required by conventional heating methods. figshare.com These advancements suggest that microwave-assisted methods could be optimized for the synthesis of this compound, offering a faster and more sustainable production route.
| Green Synthesis Approach | Key Features | Relevant Examples for Indole Synthesis |
| Catalyst Development | Use of reusable and efficient catalysts, often metal-based. | Palladium-catalyzed intramolecular oxidative coupling. mdpi.com |
| Solvent-Free/Aqueous Conditions | Elimination or replacement of hazardous organic solvents. | Alkylation using aqueous KOH in acetone; solid-state reactions. mdpi.comorganic-chemistry.org |
| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reactions. | Fischer, Bischler, and Madelung indole syntheses. organic-chemistry.orgnih.gov |
Scale-Up and Process Chemistry Considerations
Moving from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. Process chemistry focuses on developing synthetic routes that are safe, cost-effective, and reproducible on a larger scale.
Chromatography-Free Synthesis Development
Chromatographic purification is a common technique in laboratory-scale synthesis but is often impractical and costly for large-scale production due to the large volumes of solvents required. Developing chromatography-free synthetic routes is therefore a critical aspect of process chemistry. A notable example is the decagram-scale, chromatography-free synthesis of an inverse agonist of retinoic acid-related orphan receptor γt, where an indole intermediate was a key component. researchgate.net This was achieved through careful reaction design and control to minimize side products, allowing for purification by crystallization or extraction. Such strategies are highly desirable for the industrial production of this compound.
| Scale-Up Consideration | Importance in Process Chemistry | Example Strategy |
| Chromatography-Free Synthesis | Reduces solvent waste, cost, and production time. | Purification by crystallization or extraction. researchgate.net |
| Large-Scale Production Methods | Ensures economic viability and consistent product quality. | Adaptation of robust reactions like the Fischer indole synthesis. rsc.org |
Computational and Theoretical Studies of Ethyl 6 Amino 1h Indole 7 Carboxylate
Quantum Chemical Calculations
No published studies were identified that performed quantum chemical calculations on Ethyl 6-amino-1H-indole-7-carboxylate. Therefore, information regarding its electronic structure, molecular orbital theory applications, or reaction pathway predictions is not available.
Electronic Structure Analysis
There are no available data or research findings concerning the electronic structure analysis of this compound.
Molecular Orbital Theory Applications
Specific applications of molecular orbital theory to analyze the properties and reactivity of this compound have not been reported in the surveyed literature.
Reaction Pathway Predictions and Transition State Analysis
No computational studies predicting reaction pathways or analyzing transition states involving this compound were found.
Molecular Dynamics Simulations
There is no evidence of molecular dynamics simulations having been conducted to investigate the dynamic properties of this compound.
Conformational Analysis and Flexibility
Detailed conformational analysis and studies on the molecular flexibility of this compound using molecular dynamics are absent from the current body of scientific literature.
Interactions with Solvents and Other Molecules
Computational explorations of the interactions between this compound and solvents or other molecules have not been documented.
Docking Studies and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target.
For this compound, docking studies would be employed to predict how it or its derivatives might interact with the active site of a biological target, such as an enzyme or receptor. The indole (B1671886) scaffold is a common feature in molecules targeting a wide range of proteins sigmaaldrich.comsigmaaldrich.com. Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are crucial for binding.
For instance, studies on other indole derivatives have successfully predicted their binding modes. In one study, novel spiro[indole-3,4′-pyridine] derivatives were docked against the bacterial regulator protein PqsR of Pseudomonas aeruginosa, revealing key interactions within the binding pocket mdpi.com. Similarly, docking of novel thiazolylhydrazonothiazoles bearing an indole moiety into the EGFR tyrosine kinase binding pocket showed hydrogen bond formation with key amino acid residues like GLY 719, ASP 855, and CYS 797 nih.gov. For this compound, the amino group at the 6-position, the ester at the 7-position, and the indole NH group would be expected to form critical hydrogen bonds with protein targets, a common feature for indole-2-carboxamide derivatives which are known enzyme inhibitors nih.gov.
Docking programs use scoring functions to estimate the binding affinity, often reported as a binding energy value (in kcal/mol). A lower binding energy typically indicates a more stable ligand-protein complex and higher predicted affinity. These scores allow for the ranking of different compounds and the prioritization of candidates for synthesis and experimental testing.
While specific binding affinity data for this compound is unavailable, studies on analogous compounds demonstrate this principle. For example, docking of spiro[indole-3,4′-pyridine] derivatives against the PqsR protein yielded binding energies ranging from -5.8 to -8.2 kcal/mol, allowing researchers to identify the most promising inhibitors mdpi.com. Another study on thiazolylhydrazonothiazole-indole hybrids reported binding scores as low as -10.9 kcal/mol against the EGFR tyrosine kinase, superior to the co-crystallized inhibitor nih.gov. Such studies provide a framework for how the binding affinity and specificity of this compound derivatives would be computationally assessed.
Table 1: Example of Docking Scores for Indole-Based Compounds Against Protein Targets Note: This table presents data for analogous indole derivatives to illustrate the concept of binding affinity assessment, not for this compound itself.
| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Spiro[indole-3,4′-pyridine] Derivatives mdpi.com | PqsR (4JVC) | -5.8 to -8.2 | Not specified |
| Thiazolylhydrazonothiazole-Indole Hybrids nih.gov | EGFR TK (3W33) | up to -10.9 | GLY 719, ASP 855, CYS 797 |
| Indole-based Heterocycles nih.gov | MurC Ligase | up to -11.5 | Not specified |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR are methods used in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. These studies are fundamental for optimizing lead compounds into potent and selective drugs.
The Hammett equation describes the relationship between reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives. It is a tool for understanding the electronic effects (electron-withdrawing or electron-donating) of substituents on a reaction center. While direct applications of the Hammett theory to this compound are not documented, the principles are relevant. The electronic properties of substituents on the indole ring or on derivatives made from the 6-amino group could be correlated with biological activity. For example, SAR studies on indole-2-carboxamides found that electron-withdrawing groups on a phenyl ring attached to the core structure were detrimental to activity against T. cruzi, whereas small, electron-donating groups were favored acs.org. This suggests that the electronic influence of substituents, quantifiable by Hammett parameters, is a critical factor in the biological activity of this compound class.
QSAR models use mathematical equations to correlate chemical structure with biological activity. This is achieved by calculating various "descriptors" for a series of compounds and then using statistical methods to find a correlation between these descriptors and the observed activity (e.g., IC₅₀ values). These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices).
Table 2: Common Computational Descriptors Used in QSAR Studies of Indole Derivatives This table lists examples of descriptors used to build QSAR models for various indole-based compounds.
| Descriptor Type | Examples | Relevance to Biological Activity |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Governs electrostatic interactions, reaction propensity, and hydrogen bonding potential. |
| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Relates to the size and shape of the molecule, affecting how it fits into a binding site. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability, solubility, and hydrophobic interactions with the target. |
| Thermodynamic | Heat of Formation, Gibbs Free Energy (ΔG) | Describes the stability of the molecule and the favorability of binding interactions. |
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. Pharmacophore models can be generated based on the structure of a known ligand-protein complex or from a set of active molecules.
The indole nucleus itself is considered a key pharmacophore in the development of various therapeutic agents, including anti-cancer drugs nih.gov. A pharmacophore model for antiamyloidogenic indole and isatin (B1672199) derivatives was successfully generated, identifying key features like hydrogen bond donors, hydrogen bond acceptors, and aromatic rings, and their specific spatial arrangement mdpi.com. For this compound, a pharmacophore model would likely define:
A hydrogen bond donor feature from the indole N-H group.
A hydrogen bond donor feature from the 6-amino group.
A hydrogen bond acceptor feature from the carbonyl oxygen of the 7-ester group.
A hydrophobic/aromatic feature from the indole ring system.
This model could then be used to screen virtual libraries of compounds to identify new molecules with a high probability of having the desired biological activity.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of an organic compound in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR experiments, a detailed connectivity map of the molecule can be constructed.
Detailed ¹H, ¹³C, and 2D NMR Analysis
A detailed examination of the NMR spectra is crucial for the structural confirmation of Ethyl 6-amino-1H-indole-7-carboxylate.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the expected signals would correspond to the protons of the indole (B1671886) ring, the amino group, and the ethyl ester moiety. A patent document mentions a ¹H NMR spectrum for this compound, recorded in DMSO-d₆ at 400 MHz. The reported data is as follows: δ 12.26 (s, 1H), 6.88 (m, 1H), 6.79 (m, 2H), 5.98 (s, 2H), 1.38-1.42 (m, 2H), 1.07-1.11 (m, 2H) google.com. However, this reported data presents inconsistencies with the expected structure, particularly concerning the integration and multiplicity of the signals for the ethyl group, which would typically appear as a triplet and a quartet.
2D NMR Analysis: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to further elucidate the structure. A COSY spectrum would reveal proton-proton coupling networks, helping to assign the protons on the indole ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C NMR signals.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| NH (indole) | 11.0-12.0 | br s | 1H |
| H-2 | 7.0-7.5 | t | 1H |
| H-3 | 6.5-7.0 | t | 1H |
| H-4 | 7.0-7.5 | d | 1H |
| H-5 | 6.5-7.0 | d | 1H |
| NH₂ | 4.0-5.0 | br s | 2H |
| OCH₂CH₃ | 4.1-4.4 | q | 2H |
| OCH₂CH₃ | 1.2-1.5 | t | 3H |
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 165-175 |
| C-7a | 135-145 |
| C-3a | 125-135 |
| C-6 | 130-140 |
| C-7 | 110-120 |
| C-4 | 115-125 |
| C-5 | 100-110 |
| C-2 | 120-130 |
| C-3 | 100-110 |
| OCH₂CH₃ | 55-65 |
| OCH₂CH₃ | 10-20 |
Elucidation of Complex Molecular Structures
For more complex derivatives or in cases of ambiguous assignments from 1D spectra, advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique would be instrumental in confirming the connectivity between the ethyl ester group and the C-7 position of the indole ring, as well as the placement of the amino group at the C-6 position.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, its elemental composition, and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₂N₂O₂), the calculated monoisotopic mass is 204.0899. An experimental HRMS measurement would be expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the synthesized compound.
LC-MS and GC-MS for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are essential for assessing the purity of a sample and for analyzing complex mixtures.
For a compound like this compound, LC-MS would be the more likely technique used for purity analysis, given its polarity and likely thermal lability, which could make it unsuitable for GC-MS without derivatization. In an LC-MS analysis, the compound would first be separated from any impurities on a liquid chromatography column, and the eluent would then be introduced into the mass spectrometer. The resulting mass spectrum would confirm the molecular weight of the main component and help identify any byproducts or residual starting materials.
Fragmentation Pattern Analysis
In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can provide valuable structural information. In the mass spectrum of this compound, one would expect to observe characteristic fragmentation patterns. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. The indole ring itself can also undergo characteristic fragmentation. Analysis of these fragmentation patterns would provide further confirmation of the compound's structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy are fundamental tools for characterizing the molecular structure and electronic system of this compound.
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. The primary amino group (-NH₂) typically shows a pair of stretching vibrations in the 3400-3300 cm⁻¹ region. The N-H bond of the indole ring is expected to produce a distinct absorption band around 3425 cm⁻¹ mdpi.com. The ester functional group is characterized by a strong carbonyl (C=O) stretching vibration, which for similar indole esters, appears in the range of 1708-1680 cm⁻¹ mdpi.commdpi.com. Aromatic C-H and C=C stretching vibrations from the indole ring also appear in their characteristic regions of the spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3300 |
| Indole (N-H) | Stretch | ~3425 |
| Ester (C=O) | Stretch | 1708 - 1680 |
| Aromatic (C=C) | Stretch | ~1608 |
| Ester (C-O) | Stretch | 1300 - 1000 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The indole ring system, being an aromatic chromophore, exhibits characteristic π-π* electronic transitions. For the parent indole molecule, these transitions typically result in absorption maxima around 270-290 nm nist.gov. The presence of the amino (-NH₂) and ethyl carboxylate (-COOEt) groups on the benzene (B151609) portion of the indole ring significantly influences the electronic structure. Both groups are involved in the conjugated π-system of the molecule. The amino group acts as a strong auxochrome (an electron-donating group), which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. This is due to the delocalization of the nitrogen lone pair electrons into the aromatic ring, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, this compound is expected to have absorption maxima at wavelengths longer than that of unsubstituted indole. Studies on similar substituted indole derivatives have shown absorption maxima around 300 nm mdpi.com.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for this compound is not publicly available, analysis of closely related substituted indole structures provides a strong basis for predicting its solid-state characteristics.
Based on crystallographic studies of analogous indole ester derivatives, the indole ring system of this compound is expected to be nearly planar researchgate.netiucr.orgresearchgate.net. The ethyl carboxylate group attached at the C7 position may exhibit some rotational freedom, but its orientation is likely influenced by steric and electronic interactions with the adjacent amino group at the C6 position. In similar crystal structures, the carboxylate group is often observed to lie near the plane of the aromatic ring, a conformation that can be stabilized by intramolecular hydrogen bonds or other contacts researchgate.netiucr.org. For instance, in a related spiro-indole derivative, the carboxylate group's orientation is stabilized by an intramolecular C—H⋯O contact researchgate.netiucr.org.
The solid-state packing of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds. The indole N-H group and the amino N-H₂ groups are excellent hydrogen bond donors, while the carbonyl oxygen of the ester group is an effective hydrogen bond acceptor. In the crystal lattice of similar molecules, N—H⋯O and N—H⋯N hydrogen bonds are common, connecting molecules into dimers, ribbons, or layers researchgate.netiucr.orgnih.gov. For example, ethyl 1H-indole-2-carboxylate crystallizes as a hydrogen-bonded dimer through N—H⋯O interactions, forming centrosymmetric ring motifs nih.gov.
| Interaction Type | Description | Reference Finding [cite] |
|---|---|---|
| Hydrogen Bonding | Formation of dimers, ribbons, or layers via N—H⋯O and N—H⋯N bonds. | researchgate.netiucr.org |
| Hirshfeld Surface Contacts | Major contributions from H⋯H, O⋯H/H⋯O, and N⋯H/H⋯N interactions. | iucr.orgnih.gov |
| Intramolecular Contacts | Potential for C—H⋯O interactions to stabilize conformation. | researchgate.netiucr.org |
| van der Waals Forces | Weak interactions between molecular ribbons or layers contributing to overall stability. | nih.gov |
Chromatographic Methods for Purity and Isolation
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. Column chromatography using silica gel as the stationary phase is a standard method for its isolation. The mobile phase, or eluent, is typically a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate, with the polarity adjusted to achieve optimal separation mdpi.comnih.gov.
For the analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed methods for related indole compounds synhet.com. HPLC, particularly reverse-phase HPLC, can provide high-resolution separation and accurate quantification of the compound and any potential impurities. Thin-Layer Chromatography (TLC) is also routinely used to monitor the progress of reactions and the effectiveness of purification steps mdpi.com.
Medicinal Chemistry and Biological Applications of Ethyl 6 Amino 1h Indole 7 Carboxylate Derivatives
Design and Synthesis of Bioactive Analogues
The design of novel bioactive compounds often begins with a known chemical scaffold that exhibits some desired biological activity. For indole (B1671886) derivatives, medicinal chemists employ various strategies to modify the core structure to enhance potency, selectivity, and pharmacokinetic properties.
Scaffold Hopping and Isosteric Replacements
Scaffold hopping is a key strategy in drug discovery where the core molecular structure of a known inhibitor is replaced with a different scaffold to generate new chemotypes with potentially improved properties. nih.gov In the context of indole-based compounds, this approach has been used to overcome limitations of the original scaffold while maintaining the essential three-dimensional arrangement of key pharmacophoric features. nih.gov
One notable example involves hopping from the indole-2-carboxylic acid scaffold, a common chemotype for inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), to an indazole core. This modification led to the transformation of MCL-1 selective inhibitors into dual inhibitors of both MCL-1 and B-cell lymphoma 2 (BCL-2). nih.gov The indazole and benzimidazole scaffolds are considered excellent alternatives to the indole core because they can preserve the crucial spatial relationship between functional groups necessary for target binding. nih.gov Other replacements for the indole scaffold that have been explored include isoquinolines, azaindoles, benzofurans, and benzimidazoles. nih.govacs.org
Isosteric replacements involve substituting atoms or groups of atoms with others that have similar physical or chemical properties. This technique is widely used to modulate a compound's biological activity and physicochemical properties. nih.gov For instance, heterocycles are frequently used as isosteres in drug design to serve as important scaffolds or as critical pharmacophoric elements that interact with target proteins. nih.gov
Optimization of Pharmacological Profiles
Once a promising scaffold is identified, further optimization is conducted to enhance its pharmacological profile. This process involves systematic modifications of the molecule's structure to improve its potency, selectivity, metabolic stability, and solubility. nih.govacs.org Structure-activity relationship (SAR) studies are crucial in this phase, defining the roles of different substituents and their positions on the core structure. nih.gov
For indole-2-carboxamides, SAR exploration has revealed that the type and position of substituents on the indole core significantly impact activity. For example, small, aliphatic, electron-donating groups (such as methyl, ethyl, cyclopropyl, or methoxy) at the 5-position of the indole core were found to be favorable for activity, while electron-withdrawing groups like halogens led to inactive compounds. nih.govacs.org
Further modifications can be made to other parts of the molecule. In the optimization of a series of indole-2-carboxamides, researchers explored changes to sulfonamide and morpholine groups to improve potency and modulate drug metabolism and pharmacokinetic (DMPK) properties. nih.gov In another study on allosteric modulators for the cannabinoid type 1 (CB1) receptor, key structural requirements for indole-2-carboxamides were identified. These included a critical chain length at the C3-position, an electron-withdrawing group at the C5-position, and the length of the linker between the amide bond and a phenyl ring, all of which significantly impact binding affinity and cooperativity. acs.org
Pharmacological Activities and Mechanisms of Action
Derivatives of the indole scaffold exhibit a wide range of biological activities, with their anticancer potential being a major focus of research. mdpi.comresearchgate.net These compounds can influence cancer cell growth and survival through various mechanisms, including the inhibition of critical cellular pathways and direct interaction with proteins involved in cancer progression.
Anticancer Potential and Related Mechanisms
The indole nucleus is a core component of several clinically used anticancer drugs, such as the vinca (B1221190) alkaloids vinblastine and vincristine (B1662923). mdpi.com Synthetic indole derivatives have shown the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Research has demonstrated that these compounds can be cytotoxic to various human cancer cell lines, including those of the breast (MCF-7), colon (HCT-116), and lung (A549). mdpi.com
The anticancer effects of indole derivatives are often attributed to their ability to target multiple molecular pathways and proteins that are dysregulated in cancer. acs.org
Indole derivatives exert their anticancer effects by modulating various signaling pathways essential for cancer cell proliferation and survival. They have been shown to control cell death by regulating the signaling pathways responsible for this mechanism. nih.gov For instance, one study reported that a novel indolyl quinoline compound, 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ), inhibits cell growth in non-small-cell lung cancer (NSCLC) cells by disrupting the mitochondrial membrane potential. umass.edu
Another mechanism involves the induction of autophagy. The natural indole alkaloid Chaetoglobosin G was found to enhance autophagy in lung cancer cells by inhibiting key proteins in a signaling cascade (p-EGFR, p-MEK, and p-ERK), leading to cell cycle arrest and apoptosis. nih.gov
A primary strategy for many indole-based anticancer agents is the direct inhibition of proteins that drive cancer progression. researchgate.net
Protein Kinases: Many indole derivatives function as kinase inhibitors. nih.gov Targeting dysregulated protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is an effective anticancer strategy. nih.govnih.gov Several indole-based compounds have been designed as dual inhibitors of these receptor tyrosine kinases. nih.govnih.gov Other protein kinases targeted by indole derivatives include Casein Kinase 2 (CK2), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), and BRAFV600E. mdpi.comnih.gov
Apoptosis-Regulating Proteins: The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis and are attractive targets for cancer therapy. As mentioned earlier, scaffold hopping from an indole to an indazole core has successfully generated dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.gov
Tubulin: The vinca alkaloids, which are indole-containing natural products, exert their anticancer effects by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton required for cell division. researchgate.netumass.edu This mechanism has been replicated with synthetic indole derivatives, which have been shown to cause cell death by inhibiting tubulin polymerization, similar to vinblastine. researchgate.net
The table below summarizes the anticancer activity of selected indole derivatives and their mechanisms of action.
| Compound Class/Derivative | Cancer Cell Line(s) | Mechanism of Action | Target Protein(s) |
| Hydrazine-1-carbothioamide derivative (4a) | HepG2, HCT-116, A549 | Enzyme Inhibition | EGFR |
| Oxadiazole derivative (6c) | HepG2, HCT-116, A549 | Enzyme Inhibition | VEGFR-2 |
| Indole-based derivative (4e) | MCF-7, A549, HCT-116 | Apoptosis Induction | Not Specified |
| Indazole-3-acylsulfonamides | Not Specified | Dual Inhibition | MCL-1 / BCL-2 |
| Bis-indole derivative (7) | HeLa | Inhibition of tubulin polymerization, Apoptosis | Tubulin |
| Indole-2-carboxamide (Va) | Not Specified | Enzyme Inhibition | EGFR, BRAFV600E, VEGFR-2 |
| Chaetoglobosin G | A549 (Lung) | Autophagy, Apoptosis, Cell Cycle Arrest | p-EGFR, p-MEK, p-ERK |
Anti-inflammatory Properties
Derivatives of the indole framework are recognized for their significant anti-inflammatory effects. Research has focused on the synthesis of novel indolizine derivatives, a class of N-fused heterocycles, which exhibit notable pharmacological activities, including anti-inflammatory action. researchgate.net
One study focused on the development of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives. In silico docking studies predicted these compounds would have a high affinity for key inflammatory mediators, including the cyclooxygenase-2 (COX-2) enzyme, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Subsequent in vitro testing confirmed that specific derivatives significantly reduced the levels of these pro-inflammatory markers. researchgate.net For instance, many indole and oxindole derivatives have been reported to possess potent inhibitory activity against both COX and 5-lipoxygenase (5-LOX) enzymes, making them attractive candidates for multi-target anti-inflammatory agents. nih.gov The core structure of Ethyl 6-amino-1H-indole-7-carboxylate is considered a valuable building block for creating such anti-inflammatory agents. chemimpex.com
| Compound | Target | Activity |
|---|---|---|
| Ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate (General Structure) | COX-2, TNF-α, IL-6 | In silico docking showed high affinity. |
| Compound 4d (specific derivative) | COX-2, TNF-α, IL-6 | Significantly reduces levels in vitro compared to indomethacin. |
Antimicrobial and Antiviral Efficacy
The indole scaffold is a cornerstone in the development of agents targeting microbial and viral pathogens. Derivatives have shown a broad spectrum of activity, inhibiting the growth of bacteria, fungi, and viruses through various mechanisms of action.
Indole derivatives have demonstrated considerable potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. nih.gov Their efficacy often depends on the specific substitutions on the indole ring. For example, a series of aminoguanidyl indole derivatives were synthesized and evaluated for their antibacterial properties. The presence and position of halogen atoms were found to be critical for efficacy. nih.gov N-benzyl indole derivatives featuring trifluoromethyl (CF3) groups or halogen atoms (Cl, Br) showed enhanced antibacterial activity. nih.gov The indole core is known to affect various aspects of bacterial physiology, including drug resistance and biofilm formation, making it an excellent backbone for designing new antimicrobial compounds. nih.gov Some derivatives have shown effectiveness against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound Class | Key Structural Feature | Observed Activity |
|---|---|---|
| N-benzyl indole derivatives | Presence of CF3, Cl, or Br groups | Higher antibacterial activity. |
| 7-azaindole derivatives | Cl atom on the 7-azaindole ring | Significantly reduced activity. |
The antifungal potential of indole derivatives has been an area of active research. Various studies have synthesized and tested indole-based compounds against a range of pathogenic fungi. For instance, a series of novel indole Schiff base compounds were designed by combining indole, thioether-modified 1,3,4-thiadiazole, and imine moieties. These compounds exhibited inhibitory activities against several plant pathogenic fungi, including Gibberella zeae, Fusarium oxysporum, and Botrytis cinerea. nih.gov Other research has explored indole carboxylic acid derivatives, which have also been reported for their antifungal activity. nih.gov The specific substitutions on the indole ring play a crucial role in determining the potency and spectrum of antifungal action. nih.gov
| Fungus | Inhibition Rate (%) |
|---|---|
| Gibberella zeae | 85.4 |
| Fusarium oxysporum | 82.1 |
| Botrytis cinerea | 80.2 |
| Sclerotinia sclerotiorum | 78.5 |
| Rhizoctonia solani | 75.3 |
Indole derivatives have emerged as a significant class of antiviral agents, with particular success in the development of HIV-1 integrase inhibitors. The HIV-1 integrase enzyme is a crucial target for antiretroviral therapy as it catalyzes the insertion of viral DNA into the host genome, a vital step in viral replication. nih.govnih.gov
Research into indole-2-carboxylic acid derivatives has identified this scaffold as a potent inhibitor of the strand transfer activity of HIV-1 integrase. nih.gov Through structural optimizations, particularly at the C3 and C6 positions of the indole core, researchers have developed highly potent inhibitors. These compounds function by chelating the two Mg²⁺ ions within the active site of the integrase enzyme. One such derivative, compound 20a, demonstrated a remarkable inhibitory effect with an IC₅₀ value of 0.13 μM. nih.gov Beyond HIV, other indole derivatives have been investigated as inhibitors of the influenza virus and SARS-CoV-2. nih.govresearchgate.net
| Compound | IC₅₀ (μM) |
|---|---|
| Initial Hit Compound 3 | >50 |
| Optimized Derivative 20a | 0.13 |
Antidiabetic Activity (e.g., Fructose-1,6-bisphosphatase Inhibition)
In the context of type 2 diabetes, excessive hepatic glucose production is a key pathological feature. nih.gov Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in gluconeogenesis, the process that produces glucose in the liver. acs.org Therefore, inhibiting FBPase is a promising therapeutic strategy for lowering high blood glucose levels. nih.govresearchgate.net
A series of novel indole derivatives have been designed and synthesized as FBPase inhibitors. nih.gov Studies identified that compounds featuring an N-acylsulfonamide group on the 3-position of an indole-2-carboxylic acid scaffold were potent inhibitors of FBPase, with IC₅₀ values in the submicromolar range. X-ray crystallography of these inhibitors complexed with the enzyme revealed the structural basis for their activity, providing valuable insights for the design of future antidiabetic agents. nih.govacs.org
| Compound | IC₅₀ (μM) |
|---|---|
| Compound 22f | 0.54 |
| Compound 22g | 0.81 |
Antimalarial and Antitubercular Activities
Malaria remains a significant global health challenge, and the development of new therapeutic agents is critical. Indole-based structures have shown promise as antimalarial agents. Specifically, indole-2-carboxamide derivatives have been optimized for antiplasmodial activity against Plasmodium falciparum. acs.org Studies have shown that substitutions on the indole ring are crucial for activity. For example, an unsubstituted indole analogue showed a decrease in potency, highlighting the importance of ring functionalization. acs.org Other related structures, such as pentacyclic indole analogues and indolo[3,2-b]quinolines, have also demonstrated micromolar activity against chloroquine-sensitive strains of P. falciparum. nih.govresearchgate.net
Tuberculosis (TB), caused by Mycobacterium tuberculosis, is another infectious disease requiring new and more effective treatments, especially with the rise of multidrug-resistant (MDR) strains. mdpi.com Indole derivatives have been identified as a promising class of anti-tubercular agents. nih.gov
Research on synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates, which are structurally related to indole derivatives, demonstrated activity against the H37Rv strain of M. tuberculosis. japsonline.com Furthermore, certain indolizine derivatives were found to be active against both the H37Rv and MDR strains. mdpi.com A significant mechanism of action for some indole-2-carboxamides is the inhibition of MmpL3, a crucial transporter protein involved in the biosynthesis of the mycobacterial cell wall. chemrxiv.org
| Compound | Activity at 25 µg/ml | Activity at 50 µg/ml | Activity at 100 µg/ml |
|---|---|---|---|
| 2a | Active | Active | Active |
| 2b | Active | Active | Active |
| 2c | Active | Active | Active |
| 2f | Active | Active | Active |
| 2g | Active | Active | Active |
Neuropharmacological Applications (e.g., Neurological Disorders, Receptor Interactions)
The indole nucleus, a key component of this compound, serves as a foundational scaffold in the development of therapeutic agents for neurological disorders. chemimpex.com Derivatives of this compound are explored for their potential to interact with specific receptors in the brain, making them valuable for pharmaceutical development in this area. chemimpex.com Research has shown that various indole derivatives exhibit potential in treating conditions such as anxiety and depression.
Studies on indole-based carboxamide derivatives have identified them as effective modulators of SIRT3, which may offer neuroprotective effects in conditions like Parkinson's disease by reducing oxidative stress. nih.gov Molecular docking studies have revealed how these derivatives interact with specific amino acid residues within target proteins. For instance, certain indole derivatives form hydrophobic interactions with amino acids like His 248 and Phe 157, and other interactions with Gln 228 and Ala 146. nih.gov
Furthermore, indole derivatives have been synthesized and studied as ligands for serotonin (B10506) 5-HT1A and 5-HT2A receptors. nih.gov Molecular docking has shown a classic binding pose in the orthosteric binding pocket of these receptors, with the indole moiety penetrating deep into a hydrophobic microdomain. nih.gov This interaction is critical for their function and potential therapeutic application in neurological and psychiatric disorders. The versatility of the indole structure allows for modifications that can fine-tune its binding affinity and selectivity for various neurological targets.
Table 1: Neuropharmacological Research on Indole Derivatives
| Derivative Class | Neurological Target/Application | Key Findings |
|---|---|---|
| Indole-based carboxamides | Parkinson's Disease (SIRT3 modulation) | Showed neuroprotective effects by modulating SIRT3 and reducing reactive oxygen species. nih.gov |
| General Indole derivatives | Anxiety and Depression | Preclinical trials of some derivatives have shown promising results. |
| Specific Indole derivatives | Serotonin 5-HT1A and 5-HT2A Receptors | Ligands bind to the orthosteric binding pocket, interacting with a hydrophobic microdomain. nih.gov |
Enzyme Inhibition and Protein Interaction Studies
This compound and its derivatives are utilized in biochemical research focusing on enzyme inhibition and protein interactions. chemimpex.com These studies are crucial for understanding metabolic pathways and developing new therapeutic strategies. chemimpex.com For example, certain indole derivatives have been shown to act as inhibitors for enzymes like HIV integrase, thereby disrupting viral replication processes. The interaction with Mg²⁺ ions in the active site of the integrase is a key feature of their inhibitory mechanism.
Molecular docking studies have further elucidated the interactions between indole derivatives and protein targets. Spiro[indole-3,4'-pyridine] derivatives, for instance, have shown affinity for the bacterial regulator protein PqsR of Pseudomonas aeruginosa, with binding energies indicating stable interactions. mdpi.com These interactions are often stabilized by hydrogen bonding and hydrophobic forces within the binding pocket of the receptor. mdpi.com Other research has investigated the potential of indole derivatives as tyrosinase inhibitors, which could have applications in cosmetics and food preservation. mdpi.com
Table 2: Enzyme and Protein Targets of Indole Derivatives
| Derivative/Compound | Target Enzyme/Protein | Mechanism/Finding |
|---|---|---|
| Indole-2-carboxylate derivative | HIV Integrase | Acts as an inhibitor, disrupting viral replication. |
| Spiro[indole-3,4'-pyridine] derivative | Bacterial protein PqsR | Shows affinity with binding energy in the range of -5.8 to -8.2 kcal/mol. mdpi.com |
| Indole derivative with tosyl moiety | Tyrosinase | Molecular docking suggests a strong affinity, indicating potential as an antioxidant agent. mdpi.com |
Other Reported Biological Activities (e.g., Anticonvulsant, Antihypertensive, Antidepressant, Antioxidant)
The structural versatility of the indole core has led to the discovery of a wide range of other biological activities.
Anticonvulsant Activity: Several studies have explored indole derivatives for their potential as anticonvulsant agents. nih.govnih.gov These compounds are often designed based on the structure of neurotransmitters like GABA to control seizure generation. nih.gov Certain enaminone derivatives have shown potent anticonvulsant effects in animal models, with a wider margin of safety compared to some conventional antiepileptic drugs. researchgate.net Aromatic amino acid-derived isoindoline esters have also been identified as promising anticonvulsant candidates through their modulation of GABA-A receptors. mdpi.com
Antihypertensive Activity: Novel derivatives of indole-3-carboxylic acid have been designed and synthesized as antagonists of the angiotensin II receptor 1 (AT1). nih.gov In vivo studies in spontaneously hypertensive rats demonstrated that these compounds can significantly lower blood pressure upon oral administration, with some showing effects superior to the commercial drug losartan. nih.govebi.ac.uk
Antidepressant Activity: The indole framework is present in compounds developed as potential antidepressants. nih.gov For instance, 7-(aminoacyl) and 7-(aminoalkyl) derivatives of 1,2,6,7-tetrahydroindolo[1,7-ab] chemimpex.comnih.govbenzodiazepines were evaluated for their ability to inhibit tetrabenazine-induced ptosis in mice, a common screening model for antidepressant activity. Several of these compounds were found to be active, with potencies comparable to established antidepressant drugs. nih.gov
Antioxidant Activity: The antioxidant potential of indole derivatives has been attributed to mechanisms like single electron transfer and hydrogen atom transfer. nih.gov The indole structure itself, particularly the heterocyclic nitrogen atom, acts as an active redox center. nih.gov Studies on C-3 substituted indole derivatives have shown that specific modifications, such as the addition of a pyrrolidinedithiocarbamate moiety, can significantly enhance radical scavenging and reducing abilities. nih.gov Other research has confirmed the antioxidant properties of various indole derivatives, highlighting their potential to counteract the development of diseases related to reactive oxygen species (ROS). mdpi.commdpi.com
Table 3: Summary of Other Biological Activities of Indole Derivatives
| Biological Activity | Derivative Class/Example | Key Research Finding |
|---|---|---|
| Anticonvulsant | Substituted-(naphthalen-2-yl)-3-(1H-indol-3-yl) allyl)-1,4-dihydropyridine-4-carboxylic acid derivatives | Identified several compounds as efficacious in anticonvulsant screening models. nih.gov |
| Antihypertensive | Indole-3-carboxylic acid derivatives | Act as Angiotensin II receptor 1 (AT1) antagonists, lowering blood pressure in hypertensive rats. nih.govebi.ac.uk |
| Antidepressant | 7-(aminoalkyl) derivatives of 1,2,6,7-tetrahydroindolo[1,7-ab] chemimpex.comnih.govbenzodiazepines | Showed potency comparable to desipramine and amitriptyline in an animal model. nih.gov |
| Antioxidant | C-3 substituted indole derivative with pyrrolidinedithiocarbamate moiety | Demonstrated significant radical scavenging and Fe³⁺-Fe²⁺ reducing activity. nih.gov |
Molecular Targets and Receptor Interactions
Binding to Specific Receptors (e.g., TLR4 Ligands)
Derivatives of the indole scaffold have been shown to bind to a variety of specific receptors, underscoring their therapeutic potential.
Toll-Like Receptor 4 (TLR4): Substituted pyrimido[5,4-b]indoles have been identified as selective TLR4 ligands. frontiersin.org TLR4 is a key receptor in the innate immune system, and its modulation by small molecules can influence inflammatory responses, making these indole derivatives interesting as potential immunomodulators or vaccine adjuvants. frontiersin.org
Serotonin Receptors (5-HT1A and 5-HT2A): As previously mentioned, indole derivatives have been designed as ligands for serotonin receptors. nih.gov The primary interaction is a salt bridge formed between the protonatable nitrogen atom of the ligand and the conserved Asp 3.32 residue of the receptors. nih.gov
Cannabinoid Receptor 1 (CB1): Indole-2-carboxamides have been identified as allosteric modulators for the CB1 receptor. acs.org Specific structural features, such as an electron-withdrawing group at the C5 position of the indole ring and the length of a linker chain, are critical for both binding to the allosteric site and modulating the binding of the primary (orthosteric) ligand. acs.org
AMPA Receptor: In the context of anticonvulsant activity, docking studies have been conducted on 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives (which can be considered structurally related to some indole classes) targeting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. mdpi.com These studies revealed comparable binding interactions for many of the tested compounds relative to the natural ligand. mdpi.com
Table 4: Receptor Binding of Indole Derivatives
| Receptor Target | Indole Derivative Class | Key Interaction Details |
|---|---|---|
| Toll-Like Receptor 4 (TLR4) | Substituted pyrimido[5,4-b]indoles | Act as selective TLR4 ligands. frontiersin.org |
| Serotonin 5-HT1A/5-HT2A | D2AAK series indole derivatives | Forms a salt bridge with the conserved Asp 3.32 residue. nih.gov |
| Cannabinoid Receptor 1 (CB1) | Indole-2-carboxamides | Act as allosteric modulators; binding is sensitive to substituents at C3 and C5 positions. acs.org |
| Angiotensin II Receptor (AT1) | Indole-3-carboxylic acid derivatives | Exhibit high nanomolar affinity for the AT1 subtype. nih.gov |
Modulation of Enzyme Activity (e.g., FBPase)
A significant area of research for indole derivatives has been the modulation of liver fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. nih.gov Inhibitors of FBPase are considered promising novel agents for the treatment of type 2 diabetes. nih.gov
A series of indole analogues have been designed and synthesized to evaluate their inhibitory activity against FBPase. nih.gov Specifically, novel FBPase inhibitors bearing an N-acylsulfonamide moiety on the 3-position of the indole-2-carboxylic acid scaffold were identified with IC50 values at submicromolar levels. nih.gov Structure-activity relationship studies revealed that substituents on the 7-position of the indole ring play an important role in binding with FBPase. For instance, 7-nitro substituted compounds exhibited more potent inhibitory activity compared to their 7-chloro substituted counterparts. nih.gov The most potent compounds from these studies have IC50 values in the nanomolar to low micromolar range. ebi.ac.ukebi.ac.uk X-ray crystal structures of FBPase in complex with these inhibitors have been solved, revealing the structural basis for their activity and guiding further drug design. nih.gov
Table 5: FBPase Inhibition by Indole Derivatives
| Derivative Series | Key Substituent | IC50 Value |
|---|---|---|
| 7-nitro substituted indole-2-carboxylic acids | Nitro group at position 7 | 0.10–0.47 μM |
| Indole-2-carboxylic acid with N-acylsulfonamide | N-acylsulfonamide at position 3 | Submicromolar levels |
| General indole derivatives | Varies | Most potent compound had an IC50 of 0.10 μM. ebi.ac.uk |
Interaction with Protein Structures
The biological effects of indole derivatives are mediated through their specific interactions with the three-dimensional structures of proteins and enzymes. The indole core can bind to various receptors and enzymes, modulating their activity.
Molecular docking and X-ray crystallography studies have provided detailed insights into these interactions. For serotonin receptors, a key interaction is the electrostatic bond between the ligand's protonatable nitrogen and the conserved Asp 3.32 residue. nih.gov Additionally, the indole moiety itself often fits into hydrophobic pockets, forming interactions with aromatic residues like Tryptophan and Phenylalanine. nih.gov In the case of antihypertensive indole-3-carboxylic acid derivatives that target the angiotensin II receptor, radioligand binding studies have confirmed a high affinity for the AT1 subtype. nih.gov For spiro[indole] derivatives binding to bacterial proteins, the stability of the ligand-protein complex is achieved through a combination of hydrogen bonds and hydrophobic interactions, such as Pi-Sigma and Pi-Sulfur interactions. mdpi.com These detailed structural interaction studies are fundamental to the rational design of more potent and selective indole-based therapeutic agents.
Drug Discovery and Development Pipeline
The indole nucleus is a prominent feature in many natural products and synthetic compounds with a wide range of biological activities. This compound, as a substituted indole, offers multiple reactive sites for chemical modification, making it a prized starting material for the construction of complex molecular architectures with therapeutic potential.
This compound is a key building block in the synthesis of various pharmaceutical agents. acs.orgchemimpex.com Its structure is particularly amenable to the development of compounds targeting neurological disorders, owing to the ability of the indole scaffold to interact with various receptors in the central nervous system. acs.orgchemimpex.com Furthermore, derivatives of this compound have shown potential in the development of anti-cancer and anti-inflammatory agents. acs.orgchemimpex.com The amino and ester functional groups on the indole ring provide convenient handles for synthetic transformations, allowing for the introduction of diverse substituents to modulate the pharmacological properties of the resulting molecules.
One significant application of this building block is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 7-azaindole scaffold, a close structural relative of indole, is a known "hinge-binding motif" for kinase inhibitors, and the indole core of this compound can be similarly exploited. For instance, the general structure of many kinase inhibitors involves a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase's ATP-binding site. The amino group of this compound can be acylated or otherwise modified to introduce functionalities that enhance binding affinity and selectivity for specific kinases.
Beyond its role as a primary building block, this compound also serves as a crucial intermediate in multi-step synthetic pathways leading to novel drug candidates. acs.orgchemimpex.com Its functional groups can be manipulated to introduce pharmacophoric elements or to facilitate cyclization reactions to form more complex heterocyclic systems.
For example, the amino group can be diazotized and converted to other functional groups, or it can participate in condensation reactions to form fused ring systems. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This versatility allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of a compound series, a critical step in the drug discovery process.
A notable example of a related compound, ethyl 7-amino-1H-indole-2-carboxylate, highlights the potential of such intermediates. Its synthesis typically involves the reduction of the corresponding nitro-indole precursor. This aminoindole can then undergo a variety of chemical transformations to produce a range of bioactive molecules.
Derivatives of amino-indole carboxylates are actively being investigated in pre-clinical research for various therapeutic indications. For instance, studies on derivatives of the related ethyl 7-amino-1H-indole-2-carboxylate have shown promising results in pre-clinical models of anxiety and depression.
Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). The indole scaffold of this compound provides a robust platform for such optimization efforts. nih.gov
For example, in the development of anticancer agents, medicinal chemists might synthesize a series of N-acyl derivatives of this compound and evaluate their inhibitory activity against a panel of cancer cell lines. Structure-activity relationship studies would then guide further modifications to enhance potency and selectivity for cancer cells over healthy cells. This iterative process of design, synthesis, and biological testing is central to the development of new and effective medicines.
Table 1: Pre-clinical Activity of Selected Indole Derivatives
| Compound Class | Therapeutic Target | Observed Pre-clinical Activity | Reference |
|---|---|---|---|
| Indole-2-carboxamides | Cannabinoid Receptor 1 (CB1) | Allosteric modulation of CB1, with structure-activity relationship studies revealing the importance of substituents at the C3 and C5 positions of the indole ring. | nih.gov |
| 6-substituted aminoindazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | Potent anti-proliferative activity in human colorectal cancer cells (HCT116) and suppression of IDO1 protein expression. | rsc.org |
Applications Beyond Therapeutics
The unique photophysical properties of the indole ring system have led to the exploration of this compound derivatives in non-therapeutic applications, particularly in the development of tools for biological research and medical diagnostics.
This compound is a valuable precursor for the synthesis of fluorescent probes and dyes used in biological imaging. acs.orgchemimpex.com The indole scaffold is inherently fluorescent, and its photophysical properties, such as excitation and emission wavelengths, quantum yield, and Stokes shift, can be fine-tuned by chemical modification. The amino group at the 6-position is particularly useful for attaching fluorophores or modulating the electronic properties of the indole ring to achieve desired spectral characteristics.
For example, the amino group can be reacted with various fluorophores containing reactive functional groups like isothiocyanates or succinimidyl esters to create fluorescent conjugates. These probes can then be used to label specific biomolecules or cellular compartments for visualization by fluorescence microscopy. The development of such probes is crucial for studying cellular processes in real-time and understanding the molecular basis of diseases.
In a relevant study, fluorescent ligands for sigma-2 (σ2) receptors were developed by functionalizing 6-amino-indole derivatives with various fluorescent tags. nih.govacs.org These probes enabled the visualization of σ2 receptors in cells using confocal microscopy.
Table 2: Photophysical Properties of an Exemplary Indole-Based Fluorescent Probe
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application | Reference |
|---|---|---|---|---|
| 4-Cyanoindole-2′-deoxyribonucleoside (4CIN) | 350 | 440 | Fluorescent nucleoside analogue for studying nucleic acids. | researchgate.net |
The ability to synthesize a wide range of derivatives from this compound also makes it a promising platform for the development of diagnostic agents for biomarker detection. chemimpex.com Biomarkers are molecules that are indicative of a particular disease state, and their detection is crucial for early diagnosis and monitoring of disease progression.
Derivatives of this compound can be designed to bind with high affinity and selectivity to specific biomarkers. By conjugating these derivatives to a reporter molecule, such as a fluorophore or an enzyme, it is possible to develop sensitive assays for the detection and quantification of these biomarkers in biological samples. For example, a derivative could be designed to bind to a specific protein that is overexpressed in a particular type of cancer. This could then be used to develop an imaging agent for the early detection of tumors or an in vitro diagnostic assay to measure the levels of the protein in a patient's blood.
The development of novel chromophore reaction-based fluorescent probes for the detection of biogenic amines, which are important biomarkers for meat spoilage, demonstrates the potential of tailored organic molecules in diagnostic applications. researchgate.net
Material Science Applications (e.g., Polymers)
The unique chemical structure of this compound, featuring a reactive indole core with both an amino and an ethyl carboxylate group, makes it a compound of interest for the development of novel polymeric materials. This bifunctionality allows it to potentially act as a monomer in various polymerization reactions, such as polycondensation, to form polymers like polyamides or polyesters. While specific research focusing exclusively on the polymerization of this compound is emerging, its utility is recognized in creating polymers with enhanced properties. chemimpex.com The broader family of indole-based polymers has been investigated extensively, providing insight into the potential characteristics and applications of materials derived from this scaffold.
Indole derivatives are particularly valued in the synthesis of functional polymers, such as conducting polymers and high-performance polyesters. The indole nucleus can impart desirable properties to a polymer backbone, including thermal stability, redox activity, and specific optoelectronic characteristics.
Indole-Based Conducting Polymers and Nanocomposites
One of the most studied classes of polymers incorporating the indole moiety is polyindole (PIn) and its derivatives. Polyindoles are conducting polymers typically synthesized through chemical or electrochemical oxidative polymerization of the indole monomer. nih.gov These materials are known for their valuable physical and electrochemical properties, including:
High Thermal Stability: Polyindoles often exhibit greater thermal stability compared to other conducting polymers like polyaniline (PANI) and polypyrrole (PPy). researchgate.net
Good Redox Activity: The indole unit allows for stable and reversible oxidation and reduction, which is crucial for applications in energy storage. researchgate.net
Environmental Stability: PIn shows good stability and a slow rate of degradation. nih.gov
The properties of polyindoles can be further enhanced by creating polymer nanocomposites (PNCs). By incorporating various nanofillers into the polyindole matrix, researchers can tune the material's characteristics for specific applications. nih.gov For instance, the addition of metal oxides or other nanoparticles can significantly improve electrical conductivity and thermal stability. nih.gov These composites have shown promise in a range of advanced applications, including supercapacitors, electrochemical sensors, corrosion-resistant coatings, and diodes. nih.gov
The table below summarizes findings from research on various polyindole-based nanocomposites, illustrating the enhancements achieved by incorporating different nanofillers.
| Polymer Matrix | Nanofiller | Method of Synthesis | Key Enhanced Properties | Potential Application |
| Polyindole (PIn) | Iron(III) oxide (Fe₂O₃) | In situ electropolymerization | Increased thermal stability compared to pure PIn. nih.gov | Energy storage, catalysis. nih.gov |
| Polyindole (PIn) | Aluminum oxide (Al₂O₃) | In situ electropolymerization | Improved thermal and cyclic stability. nih.gov | Dielectric materials, semiconductors. nih.gov |
| Polyindole (PIn) | Titanium dioxide (TiO₂) | Chemical polymerization | Stable at over 600°C; Electrical conductivity of 1.75 S/cm. nih.gov | Anti-corrosion coatings. nih.gov |
| Polyindole (PIn) | Zinc oxide (ZnO) | Not specified | Enhanced electrical conductivity. nih.gov | Polymer electrolytes. nih.gov |
| Polyindole (PIn) | Silicon carbide (SiC) | In situ polymerization | Improved optoelectrical properties. | Optoelectronics, sensors. |
Indole-Based Polyesters
Beyond conducting polymers, the indole scaffold has been successfully incorporated into the backbones of other high-performance polymers like aromatic polyesters. Research has demonstrated the synthesis of novel, bio-based polyesters using indole-dicarboxylate monomers. acs.org Although these studies used Methyl indole-3-carboxylate as the starting monomer, the results highlight the potential of the indole structure in creating engineering plastics. acs.org The resulting indole-based polyesters were found to be amorphous and optically transparent, with high glass-transition temperatures (Tg) up to 113 °C, indicating good thermal stability suitable for applications that could potentially replace fossil-based polyesters like poly(ethylene terephthalate) (PET). acs.org
The inherent reactivity of the amino and carboxylate functionalities on this compound suggests its potential as a building block for analogous high-performance polymers, where its specific substitution pattern could lead to materials with unique structural and functional properties.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Methodologies
The development of efficient, scalable, and stereoselective synthetic methods is crucial for building libraries of complex molecules for drug discovery. For derivatives of Ethyl 6-amino-1H-indole-7-carboxylate, future research is geared towards sophisticated techniques that offer greater control over molecular architecture and process efficiency.
Asymmetric Synthesis of Chiral Indole (B1671886) Derivatives
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Asymmetric synthesis, the selective production of one enantiomer of a chiral compound, is therefore of paramount importance. While research has not yet detailed the specific asymmetric synthesis of chiral derivatives from this compound, established methodologies for related compounds provide a clear roadmap for future exploration. mdpi.com
Key strategies that could be applied include:
Chiral Auxiliaries: A common strategy involves the use of a chiral auxiliary, such as L-(-)-menthol, to convert a racemic mixture of a carboxylic acid intermediate into a mixture of diastereomeric esters. beilstein-journals.orgnih.gov These diastereomers, having different physical properties, can then be separated using standard techniques like chromatography. Subsequent removal of the chiral auxiliary yields the individual, enantiomerically pure carboxylic acids. nih.gov
Enzymatic Resolution: Biocatalysis offers a highly selective method for resolving chiral compounds. Enzymes like lipases can selectively catalyze reactions on one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. nih.gov This approach is noted for its high efficiency and environmentally friendly reaction conditions. rsc.org
Asymmetric Catalysis: The use of chiral metal complexes or organocatalysts can guide a reaction to produce a predominantly single enantiomer. mdpi.com For instance, chiral phase-transfer catalysts have been successfully used in the asymmetric synthesis of amino acid derivatives, a class of compounds to which derivatives of this compound belong. mdpi.com
| Method | Principle | Potential Application to Indole-7-carboxylates | Key Advantage |
| Chiral Auxiliary | Covalent bonding of a chiral molecule to a racemate to form separable diastereomers. | Esterification of the C7-carboxylic acid with a chiral alcohol (e.g., menthol) followed by chromatographic separation. beilstein-journals.orgnih.gov | Broad applicability and well-established procedures. |
| Enzymatic Resolution | Use of stereoselective enzymes (e.g., lipases) to react with only one enantiomer. | Selective hydrolysis of the C7-ethyl ester of one enantiomer, allowing separation from the unreacted ester. | High enantioselectivity and mild, green reaction conditions. nih.gov |
| Asymmetric Organocatalysis | Use of small, chiral organic molecules to catalyze an enantioselective reaction. | Direct enantioselective functionalization of the indole core or side chains. | Avoids metal contamination in the final product. mdpi.com |
Flow Chemistry Approaches
Continuous flow chemistry is emerging as a powerful alternative to traditional batch synthesis, offering significant advantages in safety, efficiency, and scalability. In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This technology is particularly well-suited for indole synthesis, which can sometimes involve hazardous reagents or intermediates.
Adapting the synthesis of this compound and its derivatives to flow chemistry could provide several benefits:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or unstable intermediates.
Improved Efficiency: The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to faster reaction times and higher yields.
Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors.
Various classical indole syntheses, such as the Fischer, Reissert, and Hemetsberger–Knittel methods, have been successfully intensified under continuous flow conditions, demonstrating the broad potential of this technology for the indole scaffold.
Advanced Biological Evaluation Techniques
Identifying the therapeutic potential of new chemical entities requires sophisticated biological evaluation. For derivatives of this compound, future research will move beyond initial in vitro screening to more complex and informative biological studies.
In Vivo Efficacy and Pharmacokinetic Studies
While in vitro assays provide initial data on a compound's activity, in vivo studies in animal models are essential to determine its efficacy and behavior in a whole organism. For indole derivatives, these studies are critical for establishing proof-of-concept and identifying viable drug candidates.
For example, studies on substituted indole-2-carboxylates have demonstrated their in vivo potency as antagonists of the NMDA receptor by their ability to inhibit chemically induced convulsions in mice, with effective doses (ED50) determined after both intravenous and oral administration. nih.gov In other research, an indole-2-carboxamide derivative showed exceptional antitubercular activity in a mouse model of tuberculosis infection. acs.org
Equally important are pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound. A poor PK profile, such as low plasma exposure or rapid metabolic breakdown, can terminate the development of an otherwise potent compound. nih.gov Future research on this compound derivatives will require detailed in vivo PK studies to assess parameters like bioavailability and metabolic stability, guiding the optimization of the molecular structure to achieve favorable drug-like properties. researchgate.netnih.gov
Target Identification and Validation
Understanding how a compound exerts its biological effect requires identifying and validating its molecular target(s). For a versatile scaffold like the indole nucleus, derivatives can interact with a wide range of proteins.
Emerging strategies for target identification include:
Computational Approaches: Ligand-based similarity screening and molecular docking can be used to computationally screen a compound against databases of known biological targets, generating hypotheses for further testing. nih.gov This in silico approach successfully identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a potential target for oxindole derivatives, a finding that was later confirmed experimentally. nih.gov
High-Throughput Screening: Phenotypic screening, which identifies compounds that produce a desired effect in cells or organisms, can be followed by techniques like chemical proteomics to isolate the protein target(s) the compound binds to.
Once a potential target is identified, it must be validated. This involves confirming the physical interaction between the compound and the protein, often through biophysical assays, and demonstrating that this interaction is responsible for the observed biological activity, for instance, through enzymatic inhibition assays. nih.gov For indole derivatives, targets such as protein kinases (e.g., EGFR, VEGFR-2), the MDM2-p53 protein-protein interaction, and G-protein coupled receptors have been successfully identified and validated. nih.govnih.gov
| Target Class | Specific Examples | Relevance for Indole Derivatives |
| Protein Kinases | EGFR, VEGFR-2, B-Raf | Indole-6-carboxylic acid and indole-2-carboxamide derivatives have been identified as potent inhibitors. nih.govmdpi.com |
| Receptors | NMDA Receptor, GABAA Receptor | Substituted indole-2-carboxylates are potent antagonists of the glycine binding site on the NMDA receptor. nih.govnih.gov |
| Protein-Protein Interactions | MDM2/p53, SARS-CoV-2 Spike/hACE2 | Indole derivatives can disrupt these critical interactions, showing potential in oncology and virology. nih.govnih.gov |
| Transcription Factors | PqsR (in P. aeruginosa) | Spiro-indole derivatives have been docked against this bacterial target, suggesting antibacterial applications. mdpi.com |
Computational Drug Design and Artificial Intelligence in Indole Research
The integration of computational tools and artificial intelligence (AI) is revolutionizing drug discovery by accelerating timelines and improving the quality of candidate molecules. nih.gov These technologies are poised to play a significant role in the future development of derivatives from this compound.
Molecular Docking and Simulation: These structure-based methods predict how a molecule binds to the three-dimensional structure of a protein target. nih.gov Docking can be used to screen virtual libraries of compounds, prioritize candidates for synthesis, and understand structure-activity relationships (SAR). nih.govmdpi.com Molecular dynamics simulations can further refine this understanding by modeling the dynamic behavior of the protein-ligand complex over time. nih.gov
In Silico ADMET Prediction: Computational models can predict the pharmacokinetic and toxicity properties of a molecule before it is synthesized. mdpi.com These predictions help researchers to design compounds with better drug-like properties from the outset, reducing late-stage failures. nih.gov
Artificial Intelligence and Machine Learning (ML): AI and ML are being applied across the drug discovery pipeline. nih.gov ML algorithms can be trained on large datasets of chemical structures and biological activities to build predictive models for virtual screening. Generative AI models can design entirely new molecules (de novo design) with desired properties optimized for a specific biological target. This data-driven approach can explore a much larger chemical space than traditional methods, potentially uncovering novel and highly potent indole-based drug candidates.
Machine Learning for SAR Prediction
The application of machine learning (ML) in drug discovery is revolutionizing the process of identifying and optimizing new drug candidates. researchgate.netarxiv.orgarxiv.org For indole derivatives, including those derived from this compound, ML models are becoming instrumental in predicting their Structure-Activity Relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR) analysis, a computational method that correlates the chemical structure of a compound with its biological activity, is significantly enhanced by machine learning. researchgate.netarxiv.org ML algorithms can analyze large datasets of indole derivatives and their corresponding biological activities to build predictive models. These models can then be used to forecast the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts on molecules with the highest probability of success. researchgate.net
Various ML models have been successfully applied to predict the anticancer activity of indole derivatives. researchgate.netnih.gov These include both traditional and more advanced algorithms. For instance, a study on indole derivatives' anti-prostate cancer activity demonstrated the superiority of an AdaBoost-ALO (ADB-ALO) model, which achieved a high coefficient of determination (R²) of 0.9852. researchgate.netnih.gov Such models help in identifying critical molecular descriptors, like topological and electronic properties, that are essential for potent biological activity. researchgate.net
Below is a table summarizing various machine learning models used in the QSAR analysis of indole derivatives:
| Model Type | Specific Algorithm(s) | Key Performance Metric (Example) | Application in Indole SAR |
| Tree-Based | Decision Trees (DT), Random Forests (RF), GP-Tree | R² = 0.9852 (AdaBoost-ALO) researchgate.netnih.gov | Predicting anticancer IC50 values; Feature selection of important molecular descriptors. researchgate.netnih.gov |
| Regression Models | Multiple Linear Regression (MLR), Support Vector Regression (SVR) | Lower predictive accuracy compared to tree-based models in some studies. | Baseline models for predicting biological activity. nih.gov |
| Neural Networks | Artificial Neural Networks (ANN) | Can model complex, non-linear relationships. | Used for multi-assay prediction and QSAR modeling. arxiv.org |
| Ensemble Methods | AdaBoost, XGBoost | Often show enhanced predictive performance by combining multiple models. nih.gov | Improving the accuracy of IC50 predictions for anticancer indole derivatives. researchgate.netnih.gov |
| Nearest Neighbors | k-Nearest Neighbors (k-NN) | Performance can be variable depending on the dataset. | Used in comparative studies for QSAR prediction. nih.gov |
By applying these ML techniques to derivatives of this compound, researchers can accelerate the identification of lead compounds for various therapeutic targets.
De Novo Design of Indole-Based Therapeutics
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. For indole-based therapeutics, this approach allows for the exploration of vast chemical space to design molecules tailored to specific biological targets. Starting with a core scaffold like this compound, algorithms can "grow" new molecules by adding functional groups and building fragments that are predicted to have favorable binding interactions with a target protein.
The process typically involves:
Target Identification and Binding Site Analysis: Defining the three-dimensional structure of the target protein (e.g., an enzyme or receptor) and identifying key binding pockets.
Fragment Placement: Placing small molecular fragments into the binding site that form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions).
Molecule Growth/Linking: Connecting these fragments or growing them into larger, more complex molecules that fit the binding site.
Scoring and Optimization: Evaluating the designed molecules based on predicted binding affinity, drug-likeness, and synthetic accessibility.
This strategy has been conceptualized for designing novel agents for complex diseases like Alzheimer's. For example, by combining the indole core with pharmacophores from other known drugs, new hybrid molecules can be designed. nih.govmdpi.com The functional groups on this compound (the amino and ester groups) provide reactive handles for synthetic elaboration based on these de novo designs.
Development of Multi-Targeted Indole Derivatives
Chronic and complex diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.gov This has led to the development of multi-target-directed ligands (MTDLs), single compounds designed to interact with multiple targets simultaneously. The indole scaffold is an excellent framework for creating such agents. nih.govnih.gov
This compound can serve as a key intermediate for MTDLs. Its structure can be modified to incorporate different pharmacophores, each responsible for activity at a specific target. For instance, in the context of Alzheimer's disease, an indole derivative might be designed to inhibit both acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation. nih.gov Similarly, in cancer therapy, researchers have designed thiazolyl-indole carboxamides that inhibit multiple protein kinases, such as EGFR, HER2, and VEGFR-2, which are all crucial for cancer progression. nih.gov
The table below outlines a conceptual approach for developing multi-targeted agents from an indole core.
| Disease Area | Potential Target 1 | Potential Target 2 | Rationale for Multi-Target Approach |
| Alzheimer's Disease | Acetylcholinesterase (AChE) | Amyloid-beta (Aβ) Aggregation | Address both symptomatic relief (AChE inhibition) and disease modification (anti-Aβ aggregation). nih.gov |
| Cancer | EGFR Kinase | VEGFR-2 Kinase | Inhibit both tumor cell proliferation (EGFR) and angiogenesis (VEGFR-2). nih.gov |
| Inflammation/Cancer | COX-2 | Topoisomerase II | Combine anti-inflammatory effects with cytotoxic anticancer activity. researchgate.netnih.gov |
Integration of this compound into Complex Chemical Entities
The true value of this compound in future research lies in its role as a versatile chemical building block. chemimpex.com Its indole core, substituted with both an amino and an ethyl carboxylate group, offers multiple reaction sites for constructing more complex molecules. mdpi.com
Researchers can utilize this compound in various synthetic pathways:
Pharmaceutical Synthesis: It serves as an intermediate in the creation of a wide range of bioactive molecules, including those targeting neurological disorders and cancer. chemimpex.com The amino group can be acylated, alkylated, or used to form heterocyclic rings, while the ester can be hydrolyzed, reduced, or converted to an amide. mdpi.com
Synthesis of Fused Heterocyclic Systems: The functional groups facilitate cyclization reactions to build more complex, polycyclic indole derivatives with unique pharmacological profiles.
Development of Molecular Probes: The indole nucleus is a known fluorophore. By attaching other functional groups, this compound can be used to synthesize fluorescent probes for biological imaging and diagnostics. chemimpex.com
The strategic position of the amino and ester groups allows for regioselective modifications, providing precise control over the final structure of the complex molecule being synthesized.
Q & A
Q. What comparative approaches can evaluate the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light Sensitivity : Use UV chambers (ICH Q1B guidelines) to assess photodegradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
